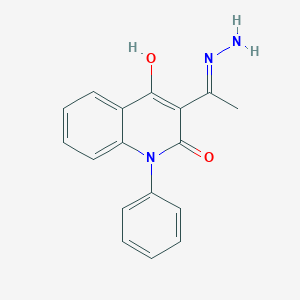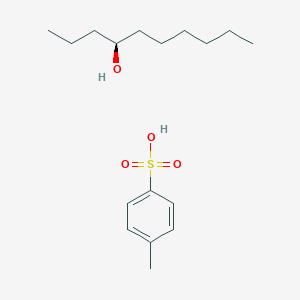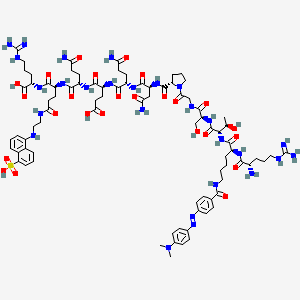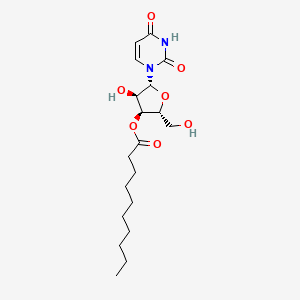
3'-O-Decanoyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Decanoyluridine is a chemically modified nucleoside derivative of uridine, where the hydroxyl group at the 3’ position is esterified with a decanoic acid moiety. This modification enhances the lipophilicity of the molecule, potentially altering its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Decanoyluridine typically involves the esterification of uridine with decanoic acid. This can be achieved through various methods, including:
Direct Esterification: Uridine is reacted with decanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester bond.
Acyl Chloride Method: Decanoyl chloride is reacted with uridine in the presence of a base like pyridine to yield 3’-O-Decanoyluridine.
Industrial Production Methods
Industrial production of 3’-O-Decanoyluridine would likely involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3’-O-Decanoyluridine can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield uridine and decanoic acid.
Oxidation and Reduction: While the uridine moiety is relatively stable, the decanoyl group can undergo oxidation to form decanoic acid derivatives.
Substitution: The ester group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Acyl chlorides and bases like pyridine.
Major Products
Hydrolysis: Uridine and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Various acylated uridine derivatives.
Scientific Research Applications
3’-O-Decanoyluridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-O-Decanoyluridine involves its incorporation into RNA, where the decanoyl group may influence RNA stability and interactions with proteins. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
3’-O-Lauroyluridine: Another acylated uridine derivative with a lauroyl group instead of a decanoyl group.
5’-O-Decanoyluridine: A similar compound with the decanoyl group at the 5’ position.
Uniqueness
3’-O-Decanoyluridine is unique due to its specific modification at the 3’ position, which can significantly alter its biological activity and pharmacokinetic properties compared to other acylated uridine derivatives .
Properties
CAS No. |
661455-88-5 |
|---|---|
Molecular Formula |
C19H30N2O7 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] decanoate |
InChI |
InChI=1S/C19H30N2O7/c1-2-3-4-5-6-7-8-9-15(24)28-17-13(12-22)27-18(16(17)25)21-11-10-14(23)20-19(21)26/h10-11,13,16-18,22,25H,2-9,12H2,1H3,(H,20,23,26)/t13-,16-,17-,18-/m1/s1 |
InChI Key |
PPVOMVSZWSGBEN-BNEJOLLZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)

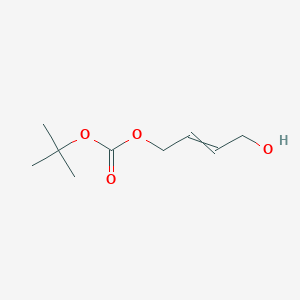
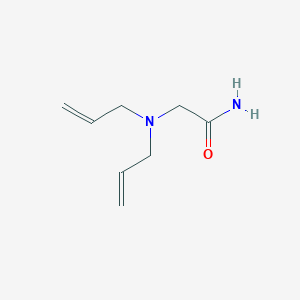
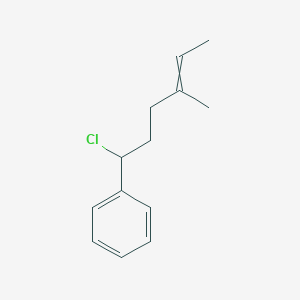
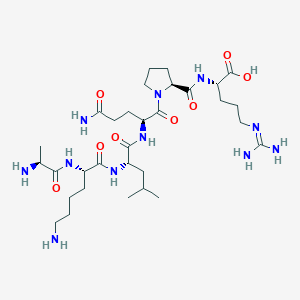
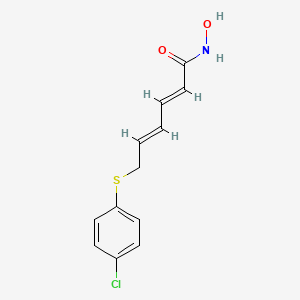
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)

